molecular formula C9H10BrN3O2 B13478595 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13478595
M. Wt: 272.10 g/mol
InChI Key: NDWAEYIIYULLHS-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(5-bromofuran-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a brominated pyrazole derivative characterized by a pyrazole core substituted with an amino group at position 5, a 5-bromofuran-2-yl moiety at position 3, and a hydroxyethyl group at position 1 (Figure 1). Its molecular formula is C₉H₁₀BrN₃O₂, with a molecular weight of 272.11 g/mol. The compound’s structural complexity arises from the electron-rich furan ring and the polar hydroxyethyl side chain, which influence its solubility and reactivity.

Its synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with brominated furan-containing precursors, followed by functionalization .

Properties

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

2-[5-amino-3-(5-bromofuran-2-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H10BrN3O2/c10-8-2-1-7(15-8)6-5-9(11)13(12-6)3-4-14/h1-2,5,14H,3-4,11H2

InChI Key

NDWAEYIIYULLHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=NN(C(=C2)N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the bromination of a suitable precursor, such as furan, using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Coupling of the Rings: The bromofuran and pyrazole rings are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine.

    Formation of the Ethan-1-ol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and reactivity.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used as a probe in biological studies to understand its interaction with various biomolecules.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Applications/Syn. Methods
Target Compound R₁=5-Bromofuran-2-yl, R₂=NH₂, R₃=CH₂CH₂OH C₉H₁₀BrN₃O₂ 272.11 Discontinued; synthetic intermediate
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol R₁=Thiophen-2-yl, R₂=NH₂, R₃=CH₂CH₂OH C₉H₁₁N₃OS 225.27 Available commercially; studied for optoelectronic properties
2-(5-Amino-3-(5-methylfuran-2-yl)-1H-pyrazol-1-yl)ethan-1-ol R₁=5-Methylfuran-2-yl, R₂=NH₂, R₃=CH₂CH₂OH C₉H₁₁N₃O₂ 209.21 Discontinued; potential antimicrobial agent
2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol Heterocycle=imidazole, R=Br, CF₂ C₆H₇BrF₂N₂O 253.04 Intermediate for kinase inhibitors
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile R₁=Benzothiazole, R₂=SC(O)Pr, R₃=CN C₁₅H₁₄N₄OS₂ 338.43 Anticancer research (TRK kinase inhibition)

Reactivity and Functionalization

The 5-bromofuran group in the target compound enhances electrophilic substitution reactivity compared to non-halogenated furan analogues (e.g., 5-methylfuran in ). However, the bromine atom increases molecular weight and may reduce solubility in polar solvents. In contrast, the thiophene analogue (C₉H₁₁N₃OS) exhibits higher thermal stability due to sulfur’s aromatic contribution, making it suitable for materials science applications .

The hydroxyethyl side chain in the target compound improves water solubility relative to non-polar derivatives like 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (logP = 1.8 vs. 0.5 for the target compound) .

Biological Activity

2-(5-Amino-3-(5-bromofuran-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a furan moiety, which is significant for its biological activity. The synthesis typically involves the reaction of 5-bromofuran derivatives with hydrazine to form the pyrazole structure, followed by subsequent functionalization to introduce the ethan-1-ol group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, related pyrazole derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound’s ability to inhibit cell proliferation in cancer cell lines has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. For example, pyrazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with key enzymes or receptors involved in cellular signaling pathways. This interaction may lead to alterations in gene expression and subsequent biological responses.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various pyrazole derivatives, including those related to this compound. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .

Study 2: Anticancer Activity

In a separate study focusing on cancer cell lines, researchers evaluated the cytotoxic effects of several pyrazole derivatives. The findings revealed that compounds structurally similar to this compound induced apoptosis in breast cancer cells, with IC50 values ranging from 15 to 25 µM .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
Pyrazole Derivative AStructure AAntimicrobial
Pyrazole Derivative BStructure BAnticancer
2-(5-Amino...ethan...Target CompoundAntimicrobial, AnticancerThis study

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